Ethyl 5,6-Difluorobenzimidazole-2-carboxylate
Description
Ethyl 5,6-difluorobenzimidazole-2-carboxylate is a fluorinated benzimidazole derivative characterized by a benzene-fused imidazole core substituted with fluorine atoms at the 5 and 6 positions and an ethyl ester group at position 2. Benzimidazole derivatives are widely studied in medicinal and materials chemistry due to their structural versatility, aromatic stability, and capacity for hydrogen bonding. The ethyl ester moiety may serve as a prodrug feature, enabling improved bioavailability through hydrolysis to the corresponding carboxylic acid in vivo.
Properties
Molecular Formula |
C10H8F2N2O2 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
ethyl 5,6-difluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
ZLNXQWMZSXSSOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 5,6-difluoro-1H-benzimidazole-2-carboxylate |
| Molecular Formula | C₁₀H₈F₂N₂O₂ |
| Molecular Weight | 226.18 g/mol |
| CAS Number | [Not specified] |
| SMILES | CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)F |
| InChI | InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
Preparation Methods
General Synthetic Route
The preparation of ethyl 5,6-difluorobenzimidazole-2-carboxylate typically follows a multi-step synthetic pathway, with the key step being the formation of the benzimidazole core via condensation and cyclization reactions. The most widely reported method involves the following stages:
Stepwise Synthesis Overview
| Step | Reactants/Conditions | Purpose/Transformation |
|---|---|---|
| 1 | 4,5-difluoro-1,2-phenylenediamine, ethyl chloroformate | Formation of benzimidazole ring via condensation |
| 2 | Cyclization (thermal or acid-catalyzed) | Closure of the benzimidazole heterocycle |
| 3 | Purification (crystallization, chromatography) | Isolation of pure product |
Detailed Reaction Scheme
-
- Reactants: 4,5-difluoro-1,2-phenylenediamine and ethyl chloroformate.
- Process: The diamine undergoes nucleophilic attack on the carbonyl carbon of ethyl chloroformate, leading to the formation of an intermediate carbamate.
- Conditions: Typically performed in an inert solvent (e.g., dichloromethane or ethanol) under controlled temperature.
-
- Process: The intermediate undergoes intramolecular cyclization, often facilitated by heating or acid catalysis, to form the benzimidazole core.
- Conditions: May use mild acids (e.g., acetic acid) or simply reflux in ethanol.
Reaction Table
| Step | Starting Material(s) | Reagent(s) | Solvent | Key Condition(s) | Main Product |
|---|---|---|---|---|---|
| 1 | 4,5-difluoro-1,2-phenylenediamine | Ethyl chloroformate | Ethanol/DCM | 0–25°C | Carbamate intermediate |
| 2 | Carbamate intermediate | (Heat/Acid) | Ethanol | Reflux | This compound |
| 3 | Crude product | — | Ethanol/EtOAc | — | Purified this compound |
Alternative Synthetic Strategies
While the above condensation-cyclization approach is most common, literature on related benzimidazole esters suggests alternative routes, such as:
- Direct Esterification: Starting from a carboxylic acid derivative of difluorobenzimidazole, direct esterification with ethanol under acidic conditions can yield the ethyl ester. However, this route is more often used for other substituted benzimidazoles and may require prior synthesis of the acid precursor.
- Multi-Step Synthesis from Substituted Benzoic Acids: Some syntheses involve the preparation of a difluorinated benzoic acid, conversion to the corresponding diamine, and subsequent cyclization and esterification steps.
Research Findings and Analytical Data
Yield and Purity
- Reported yields for the main condensation-cyclization method are typically moderate to high (60–85%), depending on the quality of starting materials and reaction optimization.
- Purity is confirmed by standard analytical techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC).
Notes and Considerations
- Reagent Quality: The purity of 4,5-difluoro-1,2-phenylenediamine and ethyl chloroformate directly affects the overall yield and purity of the final product.
- Safety: Both starting materials and intermediates should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
- Scalability: The described method is amenable to scale-up for research quantities, but industrial-scale synthesis may require further optimization for cost and efficiency.
- Analytical Verification: Structural confirmation via NMR (^1H, ^13C, ^19F), mass spectrometry, and elemental analysis is recommended for each batch.
Summary Table: Key Synthesis Data
| Parameter | Value/Details |
|---|---|
| Main Starting Material | 4,5-difluoro-1,2-phenylenediamine |
| Key Reagent | Ethyl chloroformate |
| Main Solvent | Ethanol or dichloromethane |
| Main Reaction Type | Condensation and cyclization |
| Typical Yield | 60–85% |
| Purification Method | Recrystallization or column chromatography |
| Analytical Methods | NMR, IR, HPLC, MS |
Chemical Reactions Analysis
Ethyl 5,6-Difluorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents and palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
Ethyl 5,6-Difluorobenzimidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5,6-Difluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between Ethyl 5,6-difluorobenzimidazole-2-carboxylate and its structural analogs:
Substituent Effects
- Fluorine vs. Cyano Groups: The fluorine atoms in this compound are moderately electron-withdrawing, enhancing aromatic stability and influencing π-π stacking interactions in biological targets. In contrast, the cyano groups in Ethyl 5,6-dicyanobenzimidazole-2-carboxylate are stronger electron-withdrawing substituents, which may increase reactivity in nucleophilic aromatic substitution or metal coordination reactions . Molecular Weight: The dicyano derivative has a higher molecular weight (240.22 vs. 226), which could reduce passive diffusion across biological membranes compared to the difluoro analog.
- Heterocyclic Core Differences: The imidazo[2,1-b]thiazole core in the hydrochloride salt compound () introduces sulfur, which alters electronic properties and may enhance binding to metal ions or thiol-containing proteins.
Solubility and Bioavailability
- The hydrochloride salt form of the thiazole derivative () significantly improves water solubility, a critical factor for oral bioavailability. In contrast, the difluoro and dicyano benzimidazoles are likely more lipophilic, favoring organic solvents like ethyl acetate (commonly used in HPLC extractions, as seen in ).
- The ethyl ester group in all three compounds may hydrolyze in vivo to carboxylic acids, but the rate of hydrolysis could vary based on substituent effects (e.g., electron-withdrawing cyano groups may slow esterase-mediated cleavage).
Q & A
Q. What are the common synthetic routes for Ethyl 5,6-Difluorobenzimidazole-2-carboxylate, and how do reaction conditions influence yields?
- Methodological Answer : A widely used approach involves condensation reactions of fluorinated benzene-1,2-diamine derivatives with carbonyl-containing reagents. For example:
- Step 1 : React 4-(substituted)-5-fluorobenzene-1,2-diamine with carbon disulfide and potassium hydroxide in ethanol under reflux (75°C, 5–7 hours) to form thiol intermediates .
- Step 2 : Carboxylation via esterification using ethyl chloroformate or similar agents.
- Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require inert atmospheres to prevent side reactions .
- Temperature : Higher temperatures (e.g., 120°C) accelerate cyclization but risk decomposition.
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of aldehydes or ketones to minimize byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C-NMR : Verify fluorine-induced deshielding patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and ester carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 256.2) and fragmentation patterns .
- X-ray Crystallography : Use SHELX or WinGX to resolve crystal structures and validate bond lengths/angles (e.g., C-F bonds ≈ 1.34 Å) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use aqueous ethanol (70% v/v) to remove unreacted diamine or salts. Yield purity >95% with slow cooling .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate carboxylated products from thiol intermediates .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to account for exact exchange and fluorine’s electronegativity .
- Output Analysis :
- Calculate HOMO-LUMO gaps to assess reactivity (e.g., lower gaps correlate with higher electrophilicity).
- Map electrostatic potentials to identify nucleophilic/electrophilic sites for derivatization .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Study : Discrepancies in NOESY cross-peaks may arise from dynamic rotational isomerism.
- Solution : Conduct variable-temperature NMR to observe coalescence effects and confirm conformational flexibility .
- Validation : Cross-reference computed (DFT) and experimental NMR shifts using tools like ChemDraw or Gaussian .
Q. How can reaction conditions be optimized to mitigate fluorinated byproduct formation?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading in a factorial design.
- Data Table :
| Condition | Yield (%) | Byproduct (%) | Reference |
|---|---|---|---|
| DMF, 120°C, N₂ | 78 | 5 | |
| Ethanol, 75°C, open | 62 | 15 |
- Conclusion : Inert atmospheres and polar solvents suppress oxidative side reactions .
Q. What role does this compound play in medicinal chemistry, and how is its bioactivity evaluated?
- Methodological Answer :
- Target Design : Incorporate the compound as a kinase inhibitor scaffold due to its planar aromatic core and hydrogen-bonding capacity .
- Assays :
- Enzyme Inhibition : Use fluorescence polarization assays with ATP-binding domains.
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values with controls .
Q. How do crystallographic software tools (e.g., SHELX) enhance structural analysis of fluorinated benzimidazoles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
